molecular formula C22H16N2O4 B2730997 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole CAS No. 92878-55-2

3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole

Cat. No.: B2730997
CAS No.: 92878-55-2
M. Wt: 372.38
InChI Key: RVBJFZWOYZEMFM-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group at the 3-position and a phenylmethoxyphenyl group at the 5-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with 2-phenylmethoxyphenylacetonitrile in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazoles with various functional groups.

Scientific Research Applications

3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with nucleophilic sites in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-5-phenyl-1,2-oxazole: Lacks the phenylmethoxy group, which may affect its reactivity and biological activity.

    3-(4-Aminophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    3-(4-Nitrophenyl)-5-(2-methoxyphenyl)-1,2-oxazole: Contains a methoxy group instead of a phenylmethoxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of both the nitrophenyl and phenylmethoxyphenyl groups in 3-(4-Nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole makes it unique compared to other oxazole derivatives. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(2-phenylmethoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-24(26)18-12-10-17(11-13-18)20-14-22(28-23-20)19-8-4-5-9-21(19)27-15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJFZWOYZEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=NO3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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